Adavivint

osteoarthritis disease-modifying osteoarthritis drug joint space width

Adavivint (also designated lorecivivint, SM04690; CAS 1467093-03-3) is a synthetic small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway that acts via intranuclear kinase inhibition. Its molecular targets are CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), placing it mechanistically downstream of β-catenin—a feature that distinguishes it from upstream Wnt inhibitors.

Molecular Formula C29H24FN7O
Molecular Weight 505.5 g/mol
CAS No. 1467093-03-3
Cat. No. B605178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdavivint
CAS1467093-03-3
SynonymsAdavivint;  SM-04690;  SM04690;  SM 04690; 
Molecular FormulaC29H24FN7O
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)NC1=CN=CC(=C1)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F
InChIInChI=1S/C29H24FN7O/c1-16(2)8-26(38)33-21-10-19(12-31-13-21)17-6-7-24-22(11-17)28(37-36-24)29-34-25-15-32-14-23(27(25)35-29)18-4-3-5-20(30)9-18/h3-7,9-16H,8H2,1-2H3,(H,33,38)(H,34,35)(H,36,37)
InChIKeyAQDWDWAYVBQMAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adavivint (Lorecivivint, SM04690): Compound Identity and Core Properties for Procurement and Research Selection


Adavivint (also designated lorecivivint, SM04690; CAS 1467093-03-3) is a synthetic small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway that acts via intranuclear kinase inhibition [1]. Its molecular targets are CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), placing it mechanistically downstream of β-catenin—a feature that distinguishes it from upstream Wnt inhibitors [2]. The compound is formulated as an intra-articular (IA) injectable suspension and has advanced to Phase 3 clinical evaluation for knee osteoarthritis (OA) as a potential disease-modifying osteoarthritis drug (DMOAD) [3].

Why Generic Wnt Pathway Inhibitors Cannot Substitute for Adavivint (Lorecivivint) in OA-Focused Research and Development


Although numerous small molecules inhibit Wnt/β-catenin signaling, their mechanisms, pharmacokinetic profiles, and clinical validation for osteoarthritis diverge substantially. Adavivint (lorecivivint) is the only Wnt pathway inhibitor to have demonstrated statistically significant structural modification (increased medial joint space width) in a randomized, placebo-controlled Phase 2 knee OA trial—a claim no other Wnt inhibitor can substantiate with clinical data [1]. Furthermore, its inhibition of the intranuclear kinases CLK2 and DYRK1A represents a downstream intervention point that is mechanistically distinct from tankyrase inhibitors (e.g., XAV-939), CBP/β-catenin antagonists (e.g., ICG-001, PRI-724), and porcupine inhibitors (e.g., Wnt-C59) [2]. Generic substitution with any of these alternative Wnt inhibitors cannot replicate adavivint's validated intra-articular pharmacokinetic profile (60–90 day joint residence time, undetectable systemic exposure) or its clinical-stage evidence package for OA disease modification [3].

Quantitative Differentiation Data for Adavivint (Lorecivivint): Head-to-Head, Cross-Study, and Class-Level Evidence vs. Comparators


Clinical-Stage Structural Modification in Knee OA: Lorecivivint vs. All Other Wnt Inhibitors

Lorecivivint is the only Wnt pathway inhibitor to demonstrate statistically significant improvement in radiographic medial joint space width (JSW) in a randomized, double-blind, placebo-controlled Phase 2 knee OA trial. In the prespecified unilateral symptom subgroup, the 0.07 mg dose increased medial JSW vs. placebo by 0.39 mm at Week 52 (95% CI 0.06–0.72, P=0.021); in the post hoc subgroup without widespread pain, the increase was 0.42 mm (95% CI 0.04–0.80, P=0.032) [1]. No other Wnt inhibitor (including XAV-939, ICG-001, PRI-724, or Wnt-C59) has been evaluated in a Phase 2 or later OA clinical trial with radiographic structural endpoints. This gap represents a fundamental barrier to substitution for clinical OA research [2].

osteoarthritis disease-modifying osteoarthritis drug joint space width clinical trial

Downstream Intranuclear Kinase Inhibition: CLK2/DYRK1A Target Engagement vs. Upstream Wnt Pathway Antagonists

Adavivint (lorecivivint) inhibits the intranuclear kinases CLK2 and DYRK1A with IC50 values of 5.8 nM and 26.9 nM, respectively, acting downstream of β-catenin in the Wnt signaling cascade . This mechanism is distinct from that of XAV-939 (a tankyrase inhibitor that stabilizes axin; TNKS1 IC50 11 nM, TNKS2 IC50 4 nM), ICG-001 (a CBP/β-catenin interaction inhibitor; IC50 3 µM), PRI-724 (a prodrug of the CBP/β-catenin antagonist C-82; IC50 150 nM), and Wnt-C59 (a porcupine inhibitor; IC50 74 pM) [1]. In a panel of 318 kinases tested at 0.5 µM, lorecivivint showed ≥90% inhibition of only 7 kinases, indicating a relatively narrow selectivity profile. It was 2–300-fold more potent than the CLK/DYRK inhibitors CC-671, TG003, ML167, Leucettine L41, and ML315 . The combination of CLK2 and DYRK1A dual inhibition is proposed to simultaneously induce early chondrogenesis (via CLK2) and enhance mature chondrocyte function (via DYRK1A), a dual pharmacodynamic effect not reported for comparator Wnt inhibitors [2].

CLK2 inhibitor DYRK1A inhibitor kinase selectivity Wnt pathway mechanism

Intra-Articular Pharmacokinetics: Joint Residence Time and Systemic Exposure vs. Comparator Wnt Inhibitors

A defining feature of lorecivivint is its extended joint residence time following a single intra-articular injection. In Sprague Dawley rats and Beagle dogs, a single IA injection maintained joint concentrations above the target EC50 with a residence time of 60–90 days, while plasma levels remained below the limit of detection at all time points (immediately post-injection and at 30–180 days) [1]. In human Phase 1 studies, plasma levels of SM04690 were below the limit of detection at all time points across all dose cohorts (0.03, 0.07, 0.23 mg), confirming negligible systemic exposure [2]. By contrast, none of the comparator Wnt inhibitors—XAV-939, ICG-001, PRI-724, or Wnt-C59—have been formulated or evaluated for intra-articular delivery, and their systemic pharmacokinetic profiles (typically oral or intravenous) are associated with measurable plasma exposure and potential systemic Wnt pathway inhibition [3].

intra-articular pharmacokinetics joint residence time systemic exposure local therapy

Disease-Modifying Effect vs. Symptom-Only Benefit: Lorecivivint Compared to Intra-Articular Corticosteroids and Hyaluronic Acid

Existing intra-articular pharmacotherapies for knee OA—corticosteroids (e.g., triamcinolone acetonide) and hyaluronic acid (HA)—provide symptomatic relief but differ fundamentally in their structural impact. A randomized clinical trial demonstrated that 2 years of intra-articular triamcinolone acetonide (40 mg every 3 months) resulted in significantly greater cartilage volume loss compared to saline injection, with no significant difference in pain reduction [1]. HA injections have shown at best modest and inconsistent effects on joint space narrowing, with structural benefits limited to subsets of patients with milder radiographic disease [2]. In contrast, lorecivivint 0.07 mg demonstrated a net JSW increase vs. placebo of +0.39 to +0.42 mm at 52 weeks in the Phase 2 unilateral symptom subgroups, alongside significant improvements in WOMAC pain and function scores [3]. This dual symptomatic and structural benefit profile positions lorecivivint as a potential DMOAD, whereas corticosteroids and HA are classified as symptom-modifying agents.

disease-modifying osteoarthritis drug corticosteroid hyaluronic acid cartilage preservation structural modification

Human Chondrogenesis Induction: Potency and Selectivity vs. Alternative Wnt Inhibitors and Kinase Probes

Lorecivivint induces differentiation of primary human mesenchymal stem cells (hMSCs) into mature, functional chondrocytes with an EC50 of approximately 30 nM, as demonstrated by Safranin-O staining and upregulation of chondrogenic markers (SOX9, collagen 2A, aggrecan, TIMP1) [1]. The Wnt pathway inhibition EC50 is 19.5 nM in a TCF/LEF luciferase reporter assay (SW480 cells) and approximately 3 nM in an alternative in vitro cell-based Wnt reporter assay, while showing no effect on an SV40 luciferase control reporter, confirming pathway selectivity . The compound simultaneously decreases cartilage catabolic marker levels in hMSCs and chondrocytes [1]. No chondrogenesis induction data (EC50 values with hMSC differentiation endpoints) could be identified for XAV-939, ICG-001, PRI-724, or Wnt-C59 under comparable assay conditions, precluding quantitative comparison. XAV-939 has been reported to augment chondrogenesis in 3D hydrogel constructs under TGF-β stimulation, but no quantitative EC50 for chondrogenesis was established, and the effect was context-dependent on mechanical loading [2].

chondrogenesis human mesenchymal stem cells EC50 cartilage regeneration

Optimal Application Scenarios for Adavivint (Lorecivivint) Based on Quantified Differentiation Evidence


Disease-Modifying Osteoarthritis Drug (DMOAD) Translational Research Programs

For academic and industry groups evaluating structure-modifying OA therapies, adavivint (lorecivivint) is the only Wnt pathway inhibitor with Phase 2 clinical evidence of joint space width preservation/increase (+0.39 to +0.42 mm vs. placebo at Week 52) alongside symptomatic improvement [1]. Its intra-articular PK profile—60–90 day joint residence with undetectable systemic exposure—enables chronic local Wnt modulation without systemic pathway suppression, a critical differentiator from systemically administered Wnt inhibitors (XAV-939, ICG-001, PRI-724, Wnt-C59) that carry systemic toxicity considerations [2]. Procurement of adavivint is indicated when the research objective requires a clinically validated DMOAD candidate with both structural and symptomatic endpoints, as opposed to compounds limited to preclinical OA models or symptom-only clinical data.

Intra-Articular Drug Delivery and Local Pharmacokinetic Modeling Studies

Adavivint's uniquely characterized intra-articular pharmacokinetic profile—joint concentrations sustained above EC50 for 2–3 months following a single injection, with plasma levels below detection limits across all doses in both preclinical species and humans—makes it the prototype compound for modeling local joint drug retention, synovial clearance, and cartilage penetration [1]. No other Wnt inhibitor has been evaluated or formulated for IA delivery. Researchers designing intra-articular sustained-release formulations, nanoparticle delivery systems, or local pharmacokinetic-pharmacodynamic (PK-PD) models for OA will find adavivint's quantitative PK dataset (joint residence time, EC50/IC50 values, systemic exposure data) irreplaceable by comparator Wnt inhibitors that lack any IA delivery characterization [2].

Kinase-Targeted Chondrogenesis and Cartilage Biology Research

Adavivint's mechanism of action—dual inhibition of CLK2 (IC50 5.8 nM) and DYRK1A (IC50 26.9 nM) with a defined chondrogenesis EC50 of ≈30 nM in hMSCs—enables precise investigation of intranuclear kinase signaling in chondrocyte differentiation and cartilage homeostasis [1]. The compound induces hMSC differentiation into mature, functional chondrocytes (upregulating SOX9, collagen 2A, aggrecan, TIMP1) while simultaneously reducing catabolic markers [2]. This dual anabolic/anti-catabolic profile, combined with a relatively narrow kinase selectivity (≥90% inhibition of only 7/318 kinases at 0.5 µM), provides a cleaner pharmacological tool for dissecting CLK2/DYRK1A biology in cartilage than broader-spectrum kinase inhibitors or upstream Wnt antagonists that cannot induce chondrogenesis [1]. The availability of defined EC50 values for both pathway inhibition and chondrogenesis enables rigorous dose-response experimental design.

Comparative Efficacy Studies Evaluating DMOAD vs. Symptom-Modifying Standard of Care

Adavivint occupies a unique position for head-to-head comparative studies against current intra-articular standard-of-care agents. Unlike triamcinolone acetonide, which has been shown to accelerate cartilage volume loss over 2 years in a randomized trial (JAMA 2017) [1], adavivint has demonstrated the opposite structural effect—joint space width gain—in Phase 2 trials. Unlike hyaluronic acid preparations, which have shown at best inconsistent and subgroup-dependent structural modification signals [2], adavivint's structural benefit was statistically significant in prespecified OA subgroups [3]. Researchers designing comparator-controlled trials, combination therapy studies, or health-economic analyses of DMOADs vs. symptom-modifying agents should procure adavivint as the most clinically advanced Wnt-pathway DMOAD candidate with a defined structural efficacy signal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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